molecular formula C20H24ClN5O4 B6289071 4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride CAS No. 346694-72-2

4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride

Cat. No.: B6289071
CAS No.: 346694-72-2
M. Wt: 433.9 g/mol
InChI Key: CEZJMIHHHABJQI-NTISSMGPSA-N
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Description

4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes benzamido and guanidino groups, making it a subject of interest in medicinal chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation . This method yields the desired compound in moderate yield and requires purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties.

Scientific Research Applications

4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of benzamido and guanidino groups makes it particularly interesting for medicinal chemistry applications, where it can serve as a versatile scaffold for drug development.

Properties

IUPAC Name

4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4.ClH/c21-20(22)23-12-4-7-16(25-17(26)13-5-2-1-3-6-13)18(27)24-15-10-8-14(9-11-15)19(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,24,27)(H,25,26)(H,28,29)(H4,21,22,23);1H/t16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZJMIHHHABJQI-NTISSMGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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